molecular formula C16H20BNO3S B1403389 [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol CAS No. 2096997-09-8

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol

Cat. No. B1403389
M. Wt: 317.2 g/mol
InChI Key: MVAJNJUOLYFDDW-UHFFFAOYSA-N
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Description

“[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol” is a chemical compound that is related to the class of compounds known as boronic acids and derivatives . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further attached to a thiazol-2-yl-methanol group . The boronic acid group is part of a 1,3,2-dioxaborolane ring, which also contains two methyl groups .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Crystal Structure

Compounds with the tetramethyl-[1,3,2]dioxaborolan moiety are synthesized through multi-step substitution reactions, confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are optimized using density functional theory (DFT), which shows consistency with crystal structures determined by single-crystal X-ray diffraction. This comprehensive analysis sheds light on the conformational and electrostatic properties of these compounds, indicating their stability and potential for further functionalization (Huang et al., 2021).

Semiconducting Polymers

The dioxaborolane moiety is utilized in the development of high-performance semiconducting polymers. For instance, derivatives like 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazoles are prepared via direct borylation and employed in donor-acceptor copolymers, showcasing their role in advancing semiconductor technology (Kawashima et al., 2013).

Organic Electronics

These borylated compounds are integral in the design and synthesis of organic electronic materials. The introduction of the tetramethyl-[1,3,2]dioxaborolan unit into polymers leads to materials with unique electronic properties, such as enhanced luminescence or altered electronic band gaps. This has implications for developing new electronic devices, including light-emitting diodes and photovoltaic cells (Zhu et al., 2007).

Sensor Applications

Modifications of the tetramethyl-[1,3,2]dioxaborolan moiety have led to the development of sensors, particularly for detecting hazardous materials. The introduction of functional groups that facilitate fast deboronation in the presence of specific analytes, like hydrogen peroxide vapor, demonstrates the potential of these compounds in creating highly sensitive and selective detection systems (Fu et al., 2016).

Future Directions

The future directions of this compound could involve its use in the synthesis of novel copolymers and other chemical compounds . It could also be used in the development of new synthetic methods .

properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)13(19)14-18-8-9-22-14/h5-10,13,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJNJUOLYFDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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